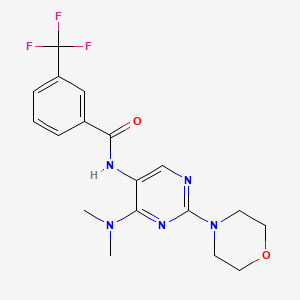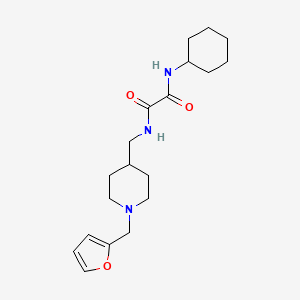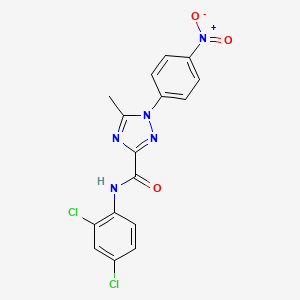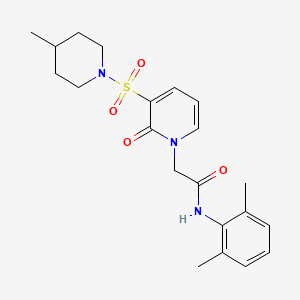
N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and an acetamide group. Piperidines are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl and acetamide groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions such as hydrogenation, cyclization, and multicomponent reactions .科学的研究の応用
Biological Effects of Related Compounds
One study provides an update on the biological effects of acetamide, formamide, and their derivatives, indicating the commercial importance of these chemicals and the extensive knowledge gained over the years regarding their biological consequences in humans. This review could provide insights into the biological activities and potential applications of related acetamide derivatives in medical and toxicological research (Kennedy, 2001).
Antituberculosis Activity
A review focused on the antituberculosis activity of organotin complexes, highlighting the structural diversity and the influence of the ligand environment on their activity. This indicates that similar acetamide derivatives could be investigated for their potential antituberculosis effects, based on the nature of their structural components and ligands (Iqbal, Ali, & Shahzadi, 2015).
Chemical Modification and Application Potential
The chemical modification of xylan to produce ethers and esters with specific properties, as described in a study, suggests that acetamide derivatives could also undergo chemical modifications to enhance their application potential in various industries, including biopolymers and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Metabolism and Pharmacological Activities
The metabolism of the aspartyl moiety of aspartame into aspartic acid, phenylalanine, and methanol provides an example of how specific chemical moieties are metabolized and their potential effects on the human body. Similar metabolic studies on acetamide derivatives could reveal important pharmacological activities and safety profiles (Ranney & Oppermann, 1979).
Novel Synthesis and Drug Development
Research into the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the importance of innovative synthesis methods in developing safer and more effective medications. This suggests that novel synthetic routes could also be explored for acetamide derivatives to optimize their therapeutic potential and minimize impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-9-12-24(13-10-15)29(27,28)18-8-5-11-23(21(18)26)14-19(25)22-20-16(2)6-4-7-17(20)3/h4-8,11,15H,9-10,12-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXRCSCLPVZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

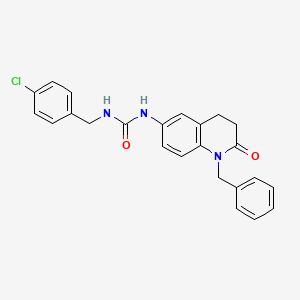
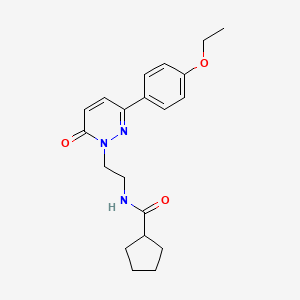
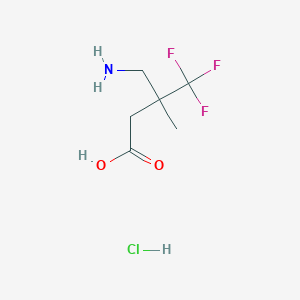
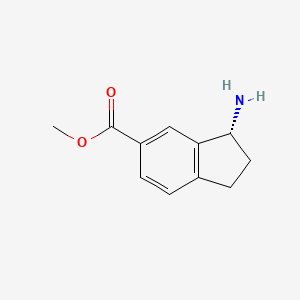
![(3R)-N-Ethyl-2-[3-(prop-2-enoylamino)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2544318.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
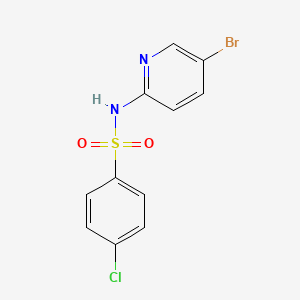
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
